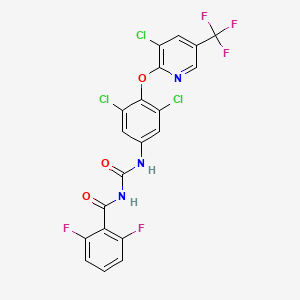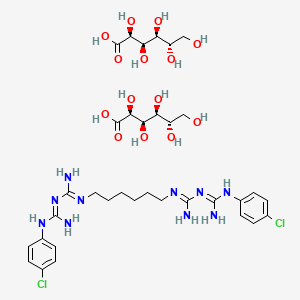
Chlornaphazine
Descripción general
Descripción
Clornafazina, también conocida como N, N-Bis(2-cloroetil)naftalen-2-amina, es un derivado de mostaza nitrogenada de la 2-naftilamina. Se desarrolló en la década de 1950 para el tratamiento de la policitemia y la enfermedad de Hodgkin. debido a su alta incidencia de causar cánceres de vejiga, su uso clínico fue descontinuado .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La clornafazina se sintetiza mediante la reacción de 2-naftilamina con 2-cloroetilamina en condiciones controladas. La reacción normalmente implica el uso de un disolvente como el etanol o el metanol, y el proceso se lleva a cabo a temperaturas elevadas para facilitar la formación del producto deseado .
Métodos de Producción Industrial: La producción industrial de clornafazina sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de grandes reactores y un control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto. El producto final se suele purificar mediante recristalización o destilación .
Análisis De Reacciones Químicas
Tipos de Reacciones: La clornafazina experimenta varios tipos de reacciones químicas, entre ellas:
Reacciones de Sustitución: Los grupos cloroetil pueden ser sustituidos por nucleófilos como los iones hidróxido o las aminas.
Reacciones de Oxidación: La clornafazina puede oxidarse para formar varios productos de oxidación.
Reacciones de Reducción: El compuesto puede reducirse en condiciones específicas para producir diferentes formas reducidas.
Reactivos y Condiciones Comunes:
Reacciones de Sustitución: Los reactivos comunes incluyen hidróxido de sodio o amoníaco, y las reacciones se llevan a cabo normalmente en soluciones acuosas o alcohólicas.
Reacciones de Oxidación: Se utilizan agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reacciones de Reducción: Se emplean agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Principales Productos Formados:
Reacciones de Sustitución: Los productos incluyen aminas o alcoholes sustituidos.
Reacciones de Oxidación: Los productos incluyen varios derivados oxidados de la clornafazina.
Reacciones de Reducción: Los productos incluyen formas reducidas de clornafazina con menos átomos de cloro.
Aplicaciones Científicas De Investigación
La clornafazina se ha utilizado en varias aplicaciones de investigación científica, incluyendo:
Química: Como reactivo en la síntesis orgánica y como compuesto modelo para estudiar las mostazas nitrogenadas.
Biología: En estudios de inhibición del crecimiento celular y mutagénesis.
Medicina: Inicialmente se utilizó para tratar la policitemia y la enfermedad de Hodgkin, aunque su uso se suspendió debido a su carcinogenicidad.
Industria: Uso limitado en aplicaciones industriales debido a su toxicidad y carcinogenicidad.
Mecanismo De Acción
La clornafazina ejerce sus efectos mediante la alquilación del ADN. El grupo de mostaza nitrogenada de la clornafazina forma iones aziridinio altamente reactivos, que pueden alquilar las bases del ADN, lo que lleva a la formación de enlaces cruzados y roturas de hebras. Esto interrumpe la replicación y transcripción del ADN, lo que en última instancia inhibe el crecimiento celular e induce la muerte celular. Los principales objetivos moleculares son los sitios nucleofílicos en el ADN, y las vías involucradas incluyen la respuesta al daño del ADN y los mecanismos de reparación .
Comparación Con Compuestos Similares
La clornafazina es similar a otras mostazas nitrogenadas como la mecloretamina y la clorambucil. es única debido a su estructura derivada de la naftilamina, que contribuye a sus distintas propiedades químicas y efectos biológicos.
Compuestos Similares:
Mecloretamina: Otra mostaza nitrogenada utilizada en la quimioterapia.
Clorambucil: Una mostaza nitrogenada utilizada en el tratamiento de la leucemia linfocítica crónica.
Melfalán: Una mostaza nitrogenada utilizada en el tratamiento del mieloma múltiple.
La singularidad de la clornafazina radica en su estructura específica y la consiguiente actividad biológica, que ha llevado a su uso histórico y posterior descontinuación debido a su carcinogenicidad.
Propiedades
| QUANTITATIVE STRUCTURE-ACTIVITY RELATIONS FORMULATED FOR HYDROLYSIS OF SEVERAL ANILINE MUSTARDS & THEIR ANTITUMOR ACTIVITY AGAINST WALKER 256 TUMOR & L1210 & P388 LEUKEMIA. THE ANTITUMOR ACTIVITY PARALLELS HYDROLYSIS; TOXICITY PARALLELS ANTITUMOR EFFICACY. | |
Número CAS |
494-03-1 |
Fórmula molecular |
C14H15Cl2N |
Peso molecular |
268.2 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)naphthalen-2-amine |
InChI |
InChI=1S/C14H15Cl2N/c15-7-9-17(10-8-16)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2 |
Clave InChI |
XCDXSSFOJZZGQC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)N(CCCl)CCCl |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)N(CCCl)CCCl |
Apariencia |
Solid powder |
Punto de ebullición |
410 °F at 760 mmHg (NTP, 1992) 210 °C @ 5 MM HG |
Color/Form |
PLATELETS FROM PETROLEUM ETHER |
melting_point |
129 to 133 °F (NTP, 1992) 54-56 °C |
| 494-03-1 | |
Descripción física |
Chlornaphazine appears as colorless plates or brown solid. (NTP, 1992) |
Pictogramas |
Health Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
less than 1 mg/mL at 72 °F (NTP, 1992) VERY SPARINGLY SOL IN WATER, GLYCEROL; MORE SOL (IN ASCENDING DEGREE) IN PETROLEUM ETHER, ETHANOL, OLIVE OIL, ETHER, ACETONE, BENZENE |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Chlornaphazine; CB 1048; CB-1048; CB1048; Erysan; R 48; R-48; R48; SK 2406; SK-2406; SK2406; |
Presión de vapor |
2X10-6 mm Hg at 25 °C (est) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


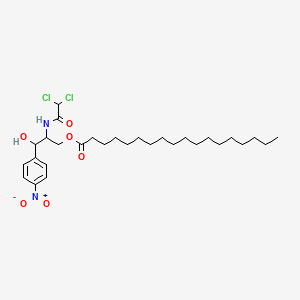
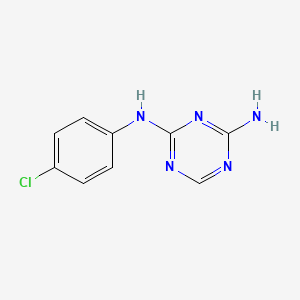
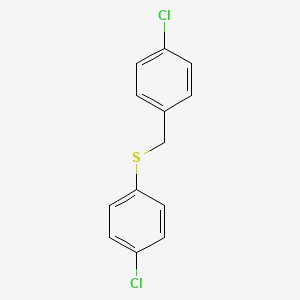
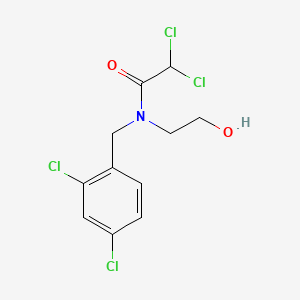

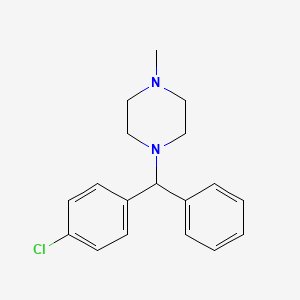
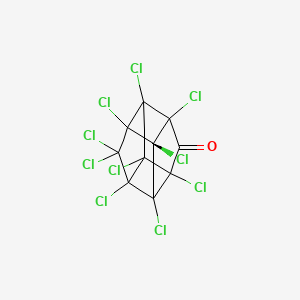
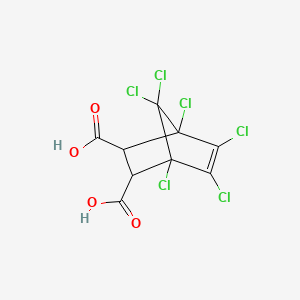
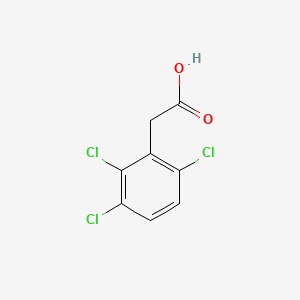
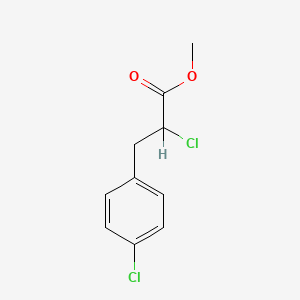
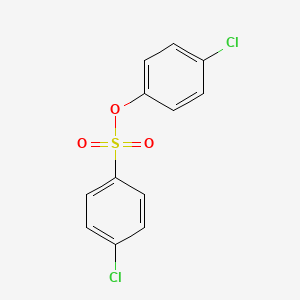
![[(Z)-2-chloro-1-(2,4-dichlorophenyl)ethenyl] diethyl phosphate](/img/structure/B1668722.png)
